molecular formula C₂₇H₂₃D₄FN₈O₃ B1147124 BMS 599626-d4 CAS No. 1330172-72-9

BMS 599626-d4

货号: B1147124
CAS 编号: 1330172-72-9
分子量: 534.58
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-599626-d4 is a potent inhibitor of human epidermal growth factor receptors 1 and 2 (HER1 and HER2), with IC50 values of 20 and 30 nM, respectively . It inhibits the proliferation of several HER-expressing cancer cell lines, including HER2-overexpressing breast cancer lines, but does not affect the proliferation rate of HER-negative cancer cell lines .


Molecular Structure Analysis

The molecular formula of BMS-599626-d4 is C27H23D4FN8O3 . The molecular weight is 534.58 . The structure includes a pyrrolo[2,1-f][1,2,4]triazine ring system, which is part of the larger indazole class of compounds .


Chemical Reactions Analysis

BMS-599626-d4 is a potent inhibitor of HER1 and HER2 kinases. It inhibits these kinases through distinct mechanisms . The exact chemical reactions involved in its mechanism of action are complex and involve multiple steps.


Physical And Chemical Properties Analysis

The physical and chemical properties of BMS-599626-d4 include a molecular weight of 530.55 and a molecular formula of C27H27FN8O3 . It is a solid substance .

作用机制

BMS-599626-d4 inhibits the function of HER1 and HER2, thereby increasing the efficacy of substrate chemotherapeutic drugs in wild-type as well as mutant ABCG2 overexpressing cells . It does not alter the expression or intracellular localization of ABCG2 but produces its reversal effect by decreasing efflux and increasing the intracellular accumulation of substrate chemotherapeutic drugs .

未来方向

BMS-599626-d4 has shown promising results in preclinical studies, particularly in inhibiting the proliferation of tumor cells that depend on HER1 and/or HER2 . Its novel mechanism of action supports its clinical evaluation as a treatment for tumors that overexpress HER1 or HER2 kinase . Clinical evaluation of BMS-599626-d4 is currently underway .

属性

{ "Design of the Synthesis Pathway": "The synthesis of BMS 599626-d4 involves the conversion of a precursor compound to the final product through a series of chemical reactions.", "Starting Materials": [ "4-(4-(4-(4-fluorobenzyl)piperazin-1-yl)butyl)-N-methylbenzamide", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "The precursor compound is dissolved in deuterium oxide and heated to reflux with sodium hydroxide.", "Hydrochloric acid is added to the reaction mixture to adjust the pH to acidic conditions.", "The resulting mixture is extracted with ethyl acetate and the organic layer is separated.", "The aqueous layer is further extracted with ethyl acetate and the organic layers are combined.", "The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford BMS 599626-d4 as a white solid." ] }

1330172-72-9

分子式

C₂₇H₂₃D₄FN₈O₃

分子量

534.58

同义词

N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester;  AC 480-d4; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。